

# (-)-alpha-Methylnorepinephrine chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-alpha-Methylnorepinephrine

Cat. No.: B10763412

[Get Quote](#)

An In-depth Technical Guide to (-)-alpha-Methylnorepinephrine

## Introduction

**(-)-alpha-Methylnorepinephrine**, also known as levonordefrin or Corbadrine, is a sympathomimetic amine that is structurally related to norepinephrine.<sup>[1]</sup> It functions as a vasoconstrictor and is most commonly used in dental local anesthetic solutions to decrease blood flow, thereby prolonging the duration of the anesthetic effect.<sup>[2]</sup> This compound is also the primary active metabolite of the antihypertensive drug methyldopa, responsible for its therapeutic effects.<sup>[3][4][5][6]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental methodologies for **(-)-alpha-methylnorepinephrine**.

## Chemical Structure and Identification

**(-)-alpha-Methylnorepinephrine** is a catecholamine with the IUPAC name 4-[(1R)-2-amino-1-hydroxypropyl]benzene-1,2-diol.<sup>[7]</sup> It is the (-)-erythro stereoisomer of alpha-methylnorepinephrine.<sup>[2]</sup>

Synonyms: Levonordefrin, Corbadrine, Neo-Cobefrine, (-)-Nordefrin, (-)-3,4-Dihydroxynorephedrine.<sup>[1]</sup>

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **(-)-alpha-Methylnorepinephrine** are summarized below.

| Property                | Value                                          | Source              |
|-------------------------|------------------------------------------------|---------------------|
| Molecular Formula       | C <sub>9</sub> H <sub>13</sub> NO <sub>3</sub> | <a href="#">[7]</a> |
| Molecular Weight        | 183.20 g/mol                                   | <a href="#">[7]</a> |
| CAS Number              | 829-74-3                                       |                     |
| Appearance              | White to light brown powder                    |                     |
| Solubility              | DMSO: 5 mg/mL (warmed)                         |                     |
| XLogP3                  | -0.8                                           | <a href="#">[7]</a> |
| Hydrogen Bond Donors    | 5                                              | <a href="#">[7]</a> |
| Hydrogen Bond Acceptors | 4                                              | <a href="#">[7]</a> |
| Rotatable Bond Count    | 3                                              | <a href="#">[7]</a> |
| InChI Key               | GEFQWZLICWMTKF-<br>CDUCUWFYSA-N                | <a href="#">[1]</a> |
| SMILES String           | N--INVALID-LINK--<br>c1cc(c(cc1)O)O">C@@@HC    |                     |
| Storage Temperature     | -20°C                                          |                     |

## Pharmacology and Mechanism of Action

**(-)-alpha-Methylnorepinephrine** is a non-selective agonist of adrenergic receptors, with a preference for  $\alpha_2$ -adrenergic receptors.[\[1\]](#) Its sympathomimetic and vasoconstrictive effects are mediated through its interaction with these receptors.[\[1\]](#)

## Role as the Active Metabolite of Methyldopa

The antihypertensive agent methyldopa is a prodrug that exerts its therapeutic effect after being metabolized into **(-)-alpha-methylnorepinephrine** in the central nervous system.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The metabolic conversion process is as follows:

- Uptake: Metyldopa, an analog of L-DOPA, is transported into central adrenergic neurons.[6]
- Decarboxylation: Inside the neuron, L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts metyldopa to alpha-metyldopamine.[3][6]
- Hydroxylation: Dopamine  $\beta$ -hydroxylase then converts alpha-metyldopamine to **(-)-alpha-methylnorepinephrine**.[3][6]
- Vesicular Storage and Release: This newly formed **(-)-alpha-methylnorepinephrine** is stored in presynaptic vesicles, often displacing norepinephrine.[6]
- Receptor Agonism: Upon neuronal firing, **(-)-alpha-methylnorepinephrine** is released and acts as a potent agonist at presynaptic  $\alpha_2$ -adrenergic receptors.[3][6]
- Inhibition of Sympathetic Outflow: The stimulation of these inhibitory autoreceptors reduces the release of norepinephrine, leading to decreased sympathetic outflow from the CNS, which in turn lowers peripheral vascular resistance and blood pressure.[5][6]



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Methyldopa to **(-)-alpha-Methylnorepinephrine**.

## Adrenergic Receptor Activity

**(-)-alpha-Methylnorepinephrine** acts as a non-selective agonist at  $\alpha_1$ ,  $\alpha_2$ , and  $\beta$ -adrenergic receptors.<sup>[1]</sup> However, it exhibits preferential activity at  $\alpha_2$ -adrenergic receptors.<sup>[1]</sup> While it is a widely used tool for studying  $\alpha_2$ -adrenoceptor function, its selectivity in humans *in vivo* requires consideration of its  $\beta$ -adrenergic effects.<sup>[8]</sup> Studies have shown that its cardiovascular effects are primarily mediated by  $\beta$ -adrenoceptors, though an  $\alpha_2$ -adrenergic component is detectable.<sup>[8]</sup> It is considered less potent than epinephrine but has a potency comparable to norepinephrine in inducing vasoconstriction.<sup>[2][9]</sup>

## Pharmacological Effects

The administration of **(-)-alpha-methylnorepinephrine** leads to a range of physiological responses.

| Parameter                   | Effect    | Source |
|-----------------------------|-----------|--------|
| Heart Rate                  | Increased | [8]    |
| Systolic Blood Pressure     | Increased | [8]    |
| Diastolic Blood Pressure    | Decreased | [8]    |
| Cardiac Output              | Increased | [8]    |
| Total Peripheral Resistance | Decreased | [8]    |
| Plasma Norepinephrine       | Decreased | [8]    |
| Blood Glucose               | Increased | [8]    |
| Serum Insulin               | Increased | [8]    |
| Free Fatty Acids            | Increased | [8]    |

Note: These effects were observed during intravenous infusion in healthy males and can be modulated by adrenergic receptor antagonists. For instance, the  $\beta$ -adrenoceptor antagonist propranolol reverses the increases in heart rate and cardiac output.<sup>[8]</sup>

## Experimental Protocols

Detailed experimental protocols are essential for studying the properties and effects of **(-)-alpha-methylnorepinephrine**. Below are generalized methodologies based on common research practices.

## Protocol: In Vitro Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of **(-)-alpha-methylnorepinephrine** for a specific adrenergic receptor subtype (e.g.,  $\alpha_{2a}$ -AR).

[Click to download full resolution via product page](#)

Caption: Workflow for an *in vitro* adrenergic receptor binding assay.

# Protocol: In Vivo Cardiovascular Response in an Animal Model

This protocol describes a method to assess the hemodynamic effects of **(-)-alpha-methylnorepinephrine** in an anesthetized rat model.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo cardiovascular response testing.

## Synthesis Overview

The synthesis of **(-)-alpha-methylnorepinephrine**, a chiral molecule, requires stereoselective methods to obtain the desired (1R,2S) configuration. While specific industrial synthesis protocols are proprietary, a general approach can be derived from the synthesis of related catecholamines like norepinephrine.[\[10\]](#)[\[11\]](#)

A common strategy involves:

- Starting Material: Beginning with a protected catechol derivative, such as 3,4-dihydroxy-2'-chloroacetophenone.[\[10\]](#)
- Chiral Amine Introduction: Reaction with a chiral amine (e.g., R-(+)-alpha-methylbenzylamine) to introduce a chiral center and form an intermediate.[\[10\]](#)
- Stereoselective Reduction: Reduction of the ketone group. This is a critical step where chiral reducing agents (e.g., chiral oxazaborolidines) can be used to induce the desired stereochemistry at the hydroxyl group, favoring the R configuration.[\[10\]](#)[\[11\]](#)
- Deprotection/Hydrogenation: Removal of protecting groups, often through catalytic hydrogenation, which also removes the chiral auxiliary amine, yielding the final product.[\[10\]](#)
- Purification: The final compound is purified, often through crystallization or chromatography, to achieve high optical purity.[\[10\]](#)

## Conclusion

**(-)-alpha-Methylnorepinephrine** is a pharmacologically significant catecholamine with well-defined vasoconstrictive properties. Its primary clinical application is in dentistry, and it plays a crucial role as the active metabolite of the antihypertensive drug methyldopa. Understanding its chemical properties, mechanism of action at adrenergic receptors, and physiological effects is vital for its effective and safe use in clinical and research settings. The experimental protocols outlined provide a framework for further investigation into its pharmacological profile and for the development of novel therapeutics targeting the adrenergic system.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Corbadrine - Wikipedia [en.wikipedia.org]
- 2. A brief review of some properties of alpha-methylnorepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyldopa - Wikipedia [en.wikipedia.org]
- 4. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. (-)-alpha-Methylnorepinephrine | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]
- 11. CN108069863B - Method for synthesizing norepinephrine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(-)-alpha-Methylnorepinephrine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10763412#alpha-methylnorepinephrine-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)